molecular formula C5H3FIN B1304895 2-Fluoro-5-iodopyridine CAS No. 171197-80-1

2-Fluoro-5-iodopyridine

Cat. No. B1304895
M. Wt: 222.99 g/mol
InChI Key: GYZNHUNWABYAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Versatile Synthesis of Fluoropyridines

The synthesis of various fluoropyridines, including 2-fluoro-5-iodopyridine, has been explored through different methodologies. One approach involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by a Suzuki reaction to yield monosubstituted and disubstituted fluoropyridines, which can be further converted to pyridones .

Photoredox-Mediated Synthesis

A novel synthesis of 3-fluoropyridines has been achieved using photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, indicating the potential for diverse substitution patterns on the pyridine ring .

Radiosynthesis for Imaging

The radiosynthesis of 2-amino-5-[18F]fluoropyridines has been accomplished, providing a range of aminated fluoropyridines for potential use in imaging applications. This process involves a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, showcasing the versatility of halogenated pyridines in radiochemical syntheses .

Halogen-rich Pyridine Intermediates

The synthesis of halogen-rich pyridine intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been described. These intermediates serve as valuable building blocks for the creation of pentasubstituted pyridines, highlighting the importance of halogen atoms in medicinal chemistry .

Fluorinated Bipyridines and Photophysical Properties

The synthesis of fluorinated bipyridines has been investigated, with a focus on the photophysical properties of these compounds. The presence of fluorine atoms significantly influences the emission characteristics, demonstrating the role of fluorine in tuning the optical properties of organic molecules .

Lanthanide Complexes with Fluorinated Ligands

Lanthanide complexes incorporating 2-fluorobenzoic acid have been synthesized, revealing insights into their supramolecular structures and thermal behavior. These complexes exhibit characteristic lanthanide fluorescence, which could be of interest for materials science applications .

Inactivation of Thymidylate Synthase

A mechanism-based inactivator of thymidylate synthase, incorporating a fluoropyridine moiety, has been synthesized. This compound demonstrates the potential of fluorinated pyridines in the design of enzyme inhibitors .

Synthesis of Amino-Fluoropyridines

The synthesis of 2-amino-5-fluoropyridine has been achieved through various routes, including diazotization and the Schiemann reaction. These methods provide access to important intermediates for pharmaceutical development .

Radiohalogenated Pyridine Derivatives

The preparation of radiohalogenated pyridine derivatives, such as 5-[131I]iodo- and 5-[211At]astato-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil, has been explored. These compounds exhibit improved stability and uptake in cells compared to their non-fluorinated counterparts, underscoring the benefits of fluorination in radiopharmaceuticals10.

Scientific Research Applications

Synthesis of Pentasubstituted Pyridines

2-Fluoro-5-iodopyridine serves as a valuable building block in medicinal chemistry, especially in the synthesis of pentasubstituted pyridines. These pyridines are synthesized through halogen dance reactions and are used for further chemical manipulations due to their functional group versatility (Wu et al., 2022).

Metalation of Aryl Iodides

The compound plays a role in the metalation of aryl iodides, where lithiation is directed ortho by the iodo group, leading to stabilized iodolithiopyridines. This process is crucial for synthesizing various polysubstituted pyridines and key molecules for fused polyaromatic alkaloid synthesis (Rocca et al., 1993).

Structural Manifolds Creation

2-Fluoro-5-iodopyridine is used in creating structural manifolds from common precursors. It undergoes hydrolyzation and conversion processes leading to various pyridine derivatives, which are then used to synthesize carboxylic acids and iodopyridines (Schlosser & Bobbio, 2002).

PET Imaging Tracer Synthesis

In nuclear medicine, the fluoro-analogue of 2-Fluoro-5-iodopyridine is synthesized for PET imaging investigations of neuropsychiatric diseases related to monoamine oxidase B (MAO-B) (Beer et al., 1995).

Fluoropyridines in Medical Imaging

The compound's derivatives, like fluoropyridines, are increasingly used in medical imaging, particularly in Positron Emission Tomography (PET). These fluoropyridines, obtained from pyridyliodonium salts, are valuable due to their stability and suitability for preparation methods (Carroll et al., 2007).

Regiochemical Flexibility in Pyridines

2-Fluoro-5-iodopyridine demonstrates regiochemical flexibility by allowing selective functionalization at various positions on the pyridine ring, which is crucial for developing new pharmaceuticals (Bobbio & Schlosser, 2001).

Synthesis of Pyridines with Diverse Elements

It is utilized in the synthesis of pyridines substituted with diverse elements, highlighting its versatility in creating complex molecular structures for various applications (Kieseritzky & Lindström, 2010).

Safety And Hazards

“2-Fluoro-5-iodopyridine” is harmful if swallowed and causes skin and eye irritation. It may cause respiratory irritation and an allergic skin reaction. It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

In a recent study, “2-Fluoro-5-iodopyridine” was used as an electrolyte additive in lithium metal batteries. It was found to protect the negative electrode effectively by forming a stable SEI and convert dead lithium into active lithium. This resulted in a capacity retention of a Li‖LiFePO4 cell after 300 cycles from 36.5% to 89.4%, and the symmetrical cell could work stably for more than 800 hours .

properties

IUPAC Name

2-fluoro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-5-2-1-4(7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZNHUNWABYAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382489
Record name 2-Fluoro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-iodopyridine

CAS RN

171197-80-1
Record name 2-Fluoro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-iodopyridine
Reactant of Route 2
2-Fluoro-5-iodopyridine
Reactant of Route 3
2-Fluoro-5-iodopyridine
Reactant of Route 4
2-Fluoro-5-iodopyridine
Reactant of Route 5
2-Fluoro-5-iodopyridine
Reactant of Route 6
2-Fluoro-5-iodopyridine

Citations

For This Compound
45
Citations
AS Abel, YN Kotovshchikov, AD Averin… - …, 2019 - scholar.archive.org
… In the Cu(I)-catalyzed reactions considered in this investigation the full consumption of 2-fluoro-5-iodopyridine was due not only to the amination (both in catalytic and non-catalytic …
Number of citations: 8 scholar.archive.org
ASM Mahmood - 2021 - eprints.keele.ac.uk
… , 3,5-dichloropyridine, 2,6-dichloropyridine, 2,6-dimethoxypyridine, 4-methoxypyridine, 3-fluoropyridine, 2-fluoro-3-iodopyridine, 2-fluoro-4-iodopyridine, 2-fluoro-5-iodopyridine, 2-…
Number of citations: 3 eprints.keele.ac.uk
F Liang, HA Navarro, P Abraham, P Kotian… - Journal of medicinal …, 1997 - ACS Publications
… by direct reductive Heck coupling of 2-fluoro-5-iodopyridine (4c, obtained by diazotization of … overall yield was 39% and the coupling of 2-fluoro-5- iodopyridine (4c) with 9 took 4 days, …
Number of citations: 71 pubs.acs.org
C von Essen, K Rissanen, R Puttreddy - Materials, 2019 - mdpi.com
… The pyridine ligands, 2-fluoro-5-iodopyridine (1), 2-chloro-5-iodopyridine (2), 2-bromo-5-iodopyridine (3), 2,5-diiodopyridine (4), 5-bromo-2-fluoropyridine (5), and 2,5-dibromopyridine (…
Number of citations: 9 www.mdpi.com
Y Zhang, OA Pavlova, SI Chefer, AW Hall… - Journal of medicinal …, 2004 - ACS Publications
Potential positron emission tomography (PET) ligands with low picomolar affinity at the nicotinic acetylcholine receptor (nAChR) and with lipophilicity (log D) ranging from −1.6 to +1.5 …
Number of citations: 65 pubs.acs.org
E Zhang, H Tian, M Li, S Le, B Li, L Wu… - Chemical …, 2023 - pubs.rsc.org
… In this study, 2-fluoro-5-iodopyridine (2-F-5-IPy) was used as an electrolyte additive, which can not only protect the negative electrode effectively by forming a stable SEI, but also convert …
Number of citations: 3 pubs.rsc.org
AS Abel, OK Grigorova, AD Averin… - Russian Chemical …, 2015 - Springer
… Commercially available 2 fluoro pyridine (1a), 5 chloro 2 fluoropyridine (1b), 5 bromo 2 fluoropyridine (1c), and 2 fluoro 5 iodopyridine (1d) (Aldrich) were used as purchased. Amine 2a …
Number of citations: 3 link.springer.com
SA Kuruvilla, AT Hillmer, DW Wooten… - American journal of …, 2014 - ncbi.nlm.nih.gov
… S)-N-tertbutoxycarbonyl-2-pyrrolinemethoxy]-2-fluoro-5-iodopyridine, 9a (34.6 mg; 0.083 mmol; 87… 3-[2-(S)-N-tertbutoxycarbonyl-2-pyrrolinemethoxy]-2-fluoro-5-iodopyridine, 9a (3.5 mg; …
Number of citations: 5 www.ncbi.nlm.nih.gov
FI Carroll, F Liang, HA Navarro… - Journal of medicinal …, 2001 - ACS Publications
… by direct reductive Heck coupling of 2-fluoro-5-iodopyridine (obtained by diazotization of 2-… yield was 39% and the coupling of 2-fluoro-5-iodopyridine with 5 took 4 days, whereas the …
Number of citations: 49 pubs.acs.org
FI Carroll - Heterocycles, 2009 - ncbi.nlm.nih.gov
… by direct reductive Heck coupling of 2-fluoro-5-iodopyridine (obtained by diazotization of 2-… yield was 39% and the coupling of 2-fluoro-5-iodopyridine with 10 took 4 days, whereas the …
Number of citations: 28 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.